Irumamycin
Overview
Description
Irumamycin is a natural 20-membered macrolide antibiotic isolated from a culture broth of a soil isolate named Streptomyces subflavus subsp. irumaensis AM-3603 . It demonstrates potent in vitro efficacy against certain phytopathogenic fungi and exhibits antitrypanosomal activity . The compound is particularly noted for its potential as an agricultural antifungal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Irumamycin is primarily obtained through fermentation processes involving the Streptomyces subflavus subsp. irumaensis AM-3603 strain . The culture broth is subjected to various extraction and purification steps to isolate the compound. The biosynthesis of the aglycone moiety and the production of irumanolides I and II, which correspond to the aglycone moiety, have been described previously .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized culture conditions to maximize yield. The fermentation broth is then processed through a series of extraction, purification, and crystallization steps to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Irumamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Irumamycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Mechanism of Action
Irumamycin exerts its effects by binding to specific molecular targets within fungal cells, disrupting essential biological processes. The compound targets the fungal cell membrane, leading to increased permeability and cell death . The exact molecular pathways involved in its antifungal activity are still under investigation, but it is known to interfere with the synthesis of critical cellular components .
Comparison with Similar Compounds
X-14952B: Another macrolide antibiotic with similar antifungal properties.
Isoirumamycin: An isomer of this compound with an 18-membered macrolactone ring instead of the 20-membered macrolide ring in this compound.
Uniqueness: this compound is unique due to its specific structural features, including the 20-membered macrolide ring and the presence of an epoxide group. These structural elements contribute to its potent antifungal activity and distinguish it from other macrolide antibiotics .
Properties
IUPAC Name |
[6-[[(9E,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65NO12/c1-10-31(43)40(9)38(54-40)26(6)19-25(5)37-27(7)34(45)22(2)15-16-29(50-33-20-30(51-39(42)47)35(46)28(8)49-33)14-12-11-13-23(3)36-24(4)17-18-41(48,53-36)21-32(44)52-37/h13,15-17,22,25-30,33-38,45-46,48H,10-12,14,18-21H2,1-9H3,(H2,42,47)/b16-15+,23-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROYMKJUVCKXBU-HDTXIYAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(C=CC(CCCC=C(C3C(=CCC(O3)(CC(=O)O2)O)C)C)OC4CC(C(C(O4)C)O)OC(=O)N)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(/C=C/C(CCC/C=C(/C3C(=CCC(O3)(CC(=O)O2)O)C)\C)OC4CC(C(C(O4)C)O)OC(=O)N)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318355 | |
Record name | Irumamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81604-73-1 | |
Record name | Irumamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81604-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irumamycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Irumamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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